molecular formula C13H6BrF3O B1346314 4-Bromo-3',4',5'-trifluorobenzophenone CAS No. 951888-42-9

4-Bromo-3',4',5'-trifluorobenzophenone

Cat. No.: B1346314
CAS No.: 951888-42-9
M. Wt: 315.08 g/mol
InChI Key: YDCCMTSYHSKIDL-UHFFFAOYSA-N
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Description

4-Bromo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6BrF3O It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3’,4’,5’-trifluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-bromobenzoyl chloride and 3,4,5-trifluorobenzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+3,4,5-TrifluorobenzeneAlCl34-Bromo-3’,4’,5’-trifluorobenzophenone\text{4-Bromobenzoyl chloride} + \text{3,4,5-Trifluorobenzene} \xrightarrow{\text{AlCl}_3} \text{4-Bromo-3',4',5'-trifluorobenzophenone} 4-Bromobenzoyl chloride+3,4,5-TrifluorobenzeneAlCl3​​4-Bromo-3’,4’,5’-trifluorobenzophenone

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’,4’,5’-trifluorobenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’,4’,5’-trifluorobenzophenone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under reflux conditions.

    Electrophilic substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzophenones.

    Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of 4-Bromo-3’,4’,5’-trifluorobenzhydrol.

Scientific Research Applications

4-Bromo-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzotrifluoride
  • 1-Bromo-3,4,5-trifluorobenzene
  • 2,3,4,5,6-Pentafluorobenzyl bromide

Uniqueness

4-Bromo-3’,4’,5’-trifluorobenzophenone is unique due to the combination of bromine and multiple fluorine substitutions on the benzophenone core. This structural arrangement imparts distinct electronic properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(4-bromophenyl)-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3O/c14-9-3-1-7(2-4-9)13(18)8-5-10(15)12(17)11(16)6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCCMTSYHSKIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=C(C(=C2)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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